molecular formula C8H10N4OS B13100236 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate CAS No. 5118-01-4

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate

Katalognummer: B13100236
CAS-Nummer: 5118-01-4
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: MZUUABVJSFQJSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate is a complex organic compound with a unique structure that combines elements of furan, pyrimidine, and carbamimidothioate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other furo[2,3-d]pyrimidine derivatives and carbamimidothioate-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties .

Uniqueness

What sets 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate apart is its unique combination of structural elements, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5118-01-4

Molekularformel

C8H10N4OS

Molekulargewicht

210.26 g/mol

IUPAC-Name

(4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl) carbamimidothioate

InChI

InChI=1S/C8H10N4OS/c1-4-5-2-3-13-6(5)12-8(11-4)14-7(9)10/h2-3H2,1H3,(H3,9,10)

InChI-Schlüssel

MZUUABVJSFQJSF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CCOC2=NC(=N1)SC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.